molecular formula C26H32N2O6 B11392242 N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]ethanediamide

N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]ethanediamide

Cat. No.: B11392242
M. Wt: 468.5 g/mol
InChI Key: HIEAFFWTOFJXER-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N’-[2-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]ethanediamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pent-4-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N’-[2-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]ethanediamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzene and 3,4-dimethoxybenzene, which undergo a series of reactions such as alkylation, amination, and condensation to form the final product. Common reagents used in these reactions include alkyl halides, amines, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Parameters such as temperature, pressure, and reaction time are meticulously monitored. Solvent extraction and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N’-[2-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N’-[2-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-N’-[2-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
  • N-(2,4-dimethoxyphenyl)-N’-[2-(3,4-dimethoxyphenyl)-2-methylpent-4-en-1-yl]ethanediamide

Uniqueness

N-(2,4-dimethoxyphenyl)-N’-[2-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]ethanediamide is unique due to its specific structural features, such as the presence of multiple methoxy groups and the pent-4-en-1-yl chain

Properties

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)-2-prop-2-enylpent-4-enyl]oxamide

InChI

InChI=1S/C26H32N2O6/c1-7-13-26(14-8-2,18-9-12-21(32-4)23(15-18)34-6)17-27-24(29)25(30)28-20-11-10-19(31-3)16-22(20)33-5/h7-12,15-16H,1-2,13-14,17H2,3-6H3,(H,27,29)(H,28,30)

InChI Key

HIEAFFWTOFJXER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(CC=C)(CC=C)C2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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